Cloprednol

Description

This compound is a synthetic glucocorticoid that has been investigated for use in the treatment of asthma.

This compound is a small molecule drug with a maximum clinical trial phase of II.

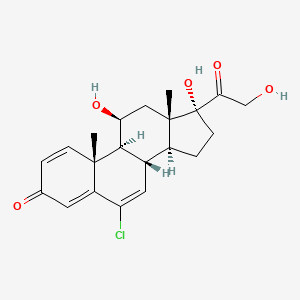

relative anti-inflammatory potency twice prednisolone; synthetic glucocorticoid; structure

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-6-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7-8,12-13,16,18,23,25,27H,4,6,9-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJIBEDMAQUYSZ-FDNPDPBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=C(C4=CC(=O)C=CC34C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=C(C4=CC(=O)C=C[C@]34C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022849 | |

| Record name | Cloprednol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5251-34-3 | |

| Record name | Cloprednol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5251-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloprednol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprednol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloprednol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloprednol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPREDNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYP56O3GJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Cloprednol on Glucocorticoid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Glucocorticoid Receptor Signaling

The biological effects of glucocorticoids are primarily mediated through the glucocorticoid receptor, a ligand-activated transcription factor that is a member of the nuclear receptor superfamily. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs) such as Hsp90 and Hsp70. Upon binding by a glucocorticoid agonist like Cloprednol, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Within the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the modulation of their transcription.

This compound's Mechanism of Action

As a synthetic glucocorticoid, this compound's mechanism of action follows the canonical pathway of GR-mediated signaling. Upon administration, this compound binds to the cytoplasmic GR, initiating a cascade of events that ultimately alters gene expression in target cells, leading to its anti-inflammatory and immunosuppressive effects.[1]

The key steps in this compound's mechanism of action are:

-

Cytosolic Binding: this compound diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR in the cytoplasm.

-

Receptor Activation and Translocation: This binding event triggers a conformational change in the GR, leading to the dissociation of the associated heat shock proteins. The activated this compound-GR complex then translocates into the nucleus.

-

Modulation of Gene Expression: In the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds directly to GREs in the promoter regions of anti-inflammatory genes, increasing their transcription. This leads to the synthesis of proteins that inhibit inflammatory pathways.

-

Transrepression: The this compound-GR complex can also repress the expression of pro-inflammatory genes. This is often achieved through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, thereby inhibiting their activity without direct binding to DNA.

-

Quantitative Data

While specific binding affinity data (Kᵢ or Kₐ) for this compound is not available in the reviewed literature, its pharmacodynamic effects are consistent with those of a potent glucocorticoid, suggesting a high affinity for the glucocorticoid receptor.[1]

Table 1: Pharmacodynamic Parameters of Unbound this compound

| Parameter | Effect on Granulocytes (ng/mL) | Effect on Lymphocytes (ng/mL) | Reference |

| E₅₀ | 3.6 - 4.7 | 1.2 - 4.6 | [1] |

E₅₀ represents the concentration of the drug that produces 50% of the maximal effect.

Table 2: Comparative Anti-Inflammatory Potency and Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression of Various Glucocorticoids

| Glucocorticoid | Relative Anti-Inflammatory Potency | HPA Axis Suppression | Reference |

| Hydrocortisone | 1 | Low | [2] |

| Prednisolone | 4 | Moderate | [2] |

| This compound | Potent (clinically equivalent to 2x Prednisolone dose) | Slightly less than Prednisolone | |

| Dexamethasone | 25-30 | High | |

| Betamethasone | 25-30 | High |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of glucocorticoids like this compound with the glucocorticoid receptor.

Glucocorticoid Receptor Binding Affinity Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Receptor Source Preparation:

-

Homogenize rat liver tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors) to obtain a cytosolic fraction containing the GR.

-

Centrifuge the homogenate at high speed to pellet cellular debris and organelles. The supernatant contains the cytosolic GR.

-

-

Competitive Binding:

-

In a series of tubes, incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with the cytosolic preparation.

-

To these tubes, add increasing concentrations of the unlabeled test compound (this compound).

-

Include control tubes with only the radiolabeled ligand (for total binding) and with an excess of unlabeled dexamethasone (for non-specific binding).

-

-

Incubation and Separation:

-

Incubate the mixtures at 4°C for a sufficient time to reach equilibrium.

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

-

Quantification and Analysis:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Glucocorticoid Receptor Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the GR from the cytoplasm to the nucleus upon ligand binding.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., A549 or HeLa cells) in appropriate media.

-

Transfect the cells with a plasmid encoding a fusion protein of the glucocorticoid receptor and a fluorescent protein (e.g., GFP-GR).

-

-

Compound Treatment:

-

Treat the transfected cells with various concentrations of the test compound (this compound) or a vehicle control.

-

Include a positive control with a known GR agonist like dexamethasone.

-

-

Fixation and Staining:

-

After a defined incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI or Hoechst).

-

-

Imaging and Analysis:

-

Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

-

Use image analysis software to quantify the fluorescence intensity of the GFP-GR signal in the cytoplasm and the nucleus.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of GR translocation.

-

Plot the nuclear-to-cytoplasmic ratio against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ for translocation.

-

Visualizations

Signaling Pathway of this compound Action

References

The Discovery and Synthesis of Cloprednol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprednol is a synthetic glucocorticoid that has been evaluated for its anti-inflammatory and immunosuppressive properties, particularly in the treatment of asthma and rheumatoid arthritis.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols, quantitative data on its physicochemical, pharmacokinetic, and pharmacodynamic properties, and visualizations of its mechanism of action and experimental evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Discovery and Development

This compound was developed as a synthetic corticosteroid with the aim of providing effective anti-inflammatory action.[2] It emerged from research focused on modifying the structure of existing glucocorticoids to optimize their therapeutic index. The development was a collaborative effort involving multiple research institutions.[3] this compound has been investigated for its potential to treat inflammatory conditions such as asthma and rheumatoid arthritis.[1] It is marketed under trade names including Cloprex and Prednol.

Physicochemical Properties

This compound is a white, crystalline substance. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C21H25ClO5 | Wikimedia Commons |

| Molecular Weight | 392.88 g/mol | Wikipedia |

| CAS Number | 5251-34-3 | Wikipedia |

| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-6-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | Wikipedia |

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process, which is outlined in the following experimental protocol.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of steroid synthesis and information from available patents.

Starting Material: 6α-chloro-11β,17α,21-trihydroxypregn-4-ene-3,20-dione 21-acetate.

Step 1: Dehydrogenation

-

A mixture of 5 g of the 21-acetate of 6α-chlorohydrocortisone and 7 g of chloranil in 100 cc of n-amyl alcohol is refluxed for 16 hours.

-

The reaction mixture is then cooled and diluted with ether.

-

The resulting solution is washed successively with water, a 5% sodium carbonate solution, and again with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness under reduced pressure.

-

The residue is purified by chromatographic methods to yield the 21-acetate of 6-chloro-Δ¹,⁴,⁶-pregnatriene-11β,17α,21-triol-3,20-dione.

Step 2: Hydrolysis

-

The purified 21-acetate from the previous step is subjected to hydrolysis to remove the acetate group from the C21 hydroxyl. This is typically achieved by treating the compound with a mild base, such as potassium bicarbonate, in a solvent mixture like methanol and water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized and the product, this compound, is extracted using an appropriate organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound is then purified by recrystallization or column chromatography to obtain the final product.

References

Preclinical Pharmacodynamics of Cloprednol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprednol is a synthetic glucocorticoid that has been investigated for its anti-inflammatory and immunosuppressive properties. While clinical studies have provided insights into its pharmacodynamic effects in humans, a comprehensive preclinical dataset detailing its receptor binding affinity, dose-response characteristics in animal models, and specific molecular mechanisms of action remains largely unavailable in publicly accessible literature. This guide synthesizes the known pharmacodynamic properties of this compound, drawing parallels with the well-established mechanisms of other glucocorticoids, and outlines the standard preclinical methodologies used to evaluate such compounds. Due to the absence of specific preclinical quantitative data for this compound, this document will focus on the available clinical pharmacodynamic data and the general principles of glucocorticoid action, supported by detailed experimental protocols for key preclinical assays.

Introduction

This compound is a synthetic corticosteroid that has been explored for the treatment of inflammatory conditions such as asthma and arthritis.[1][2] Like other glucocorticoids, its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR). This guide aims to provide a detailed overview of the pharmacodynamics of this compound, with a focus on the preclinical data that informs its clinical application. However, a thorough review of the scientific literature reveals a scarcity of published preclinical studies specifically detailing the pharmacodynamic profile of this compound. Therefore, this document will present the available clinical pharmacodynamic data and provide context by describing the general mechanisms of glucocorticoid action and the standard preclinical assays used to characterize them.

Mechanism of Action

The anti-inflammatory and immunosuppressive effects of glucocorticoids, including this compound, are primarily mediated by their interaction with the glucocorticoid receptor (GR). The classical genomic signaling pathway is the most well-understood mechanism.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, this compound binds to the cytosolic GR, which is part of a multiprotein complex. This binding induces a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus. Inside the nucleus, the this compound-GR complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Below is a generalized diagram of the glucocorticoid receptor signaling pathway.

Quantitative Pharmacodynamic Data

Table 1: Pharmacodynamic Parameters of Unbound this compound in Healthy Volunteers

| Parameter | Target Cell | Value Range |

| E50 | Granulocytes | 3.6 - 4.7 ng/mL |

| E50 | Lymphocytes | 1.2 - 4.6 ng/mL |

Data from Möllmann et al., 1996.[1]

The E50 value represents the concentration of the drug that produces 50% of the maximal effect. This study indicated that the observed effects on lymphocytes and granulocytes were consistent with reported glucocorticoid receptor binding affinities for this compound, although the specific binding affinity values were not provided.[1] Another clinical study suggested that at equipotent anti-inflammatory doses, this compound is slightly less suppressive of the hypothalamic-pituitary-adrenal (HPA) axis than prednisolone and significantly less suppressive than dexamethasone or betamethasone.

Experimental Protocols for Preclinical Pharmacodynamic Assessment

The following are detailed methodologies for key experiments typically used in the preclinical evaluation of glucocorticoids. While specific results for this compound are not available, these protocols outline how its pharmacodynamic properties would be characterized.

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled glucocorticoid.

Protocol:

-

Preparation of Cytosol:

-

Animal tissue (e.g., rat liver or thymus) is homogenized in a cold buffer.

-

The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the glucocorticoid receptors.

-

-

Competitive Binding:

-

A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with the cytosol preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled ligand for binding to the GR.

-

-

Separation and Quantification:

-

After incubation, the bound and free radioligand are separated (e.g., by dextran-coated charcoal).

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

-

The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the binding affinity of the test compound for the receptor.

-

References

Cloprednol's Impact on the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprednol is a synthetic glucocorticoid that has been investigated for its anti-inflammatory and immunosuppressive properties, particularly in the treatment of conditions like asthma and rheumatoid arthritis.[1][2] As with all exogenous glucocorticoids, a critical aspect of its pharmacological profile is its effect on the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides an in-depth analysis of this compound's interaction with the HPA axis, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

The HPA axis is a complex, self-regulating system responsible for maintaining homeostasis and managing the body's response to stress. It involves a cascade of hormonal signals: corticotropin-releasing hormone (CRH) from the hypothalamus stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to produce cortisol. Cortisol then exerts negative feedback on both the hypothalamus and pituitary to suppress further CRH and ACTH release.

Exogenous glucocorticoids like this compound interrupt this delicate balance by mimicking the effects of cortisol, leading to the suppression of endogenous cortisol production. The degree of HPA axis suppression is a key consideration in the development and clinical use of glucocorticoids, as prolonged suppression can lead to adrenal atrophy and an inability to mount a natural stress response.

Mechanism of Action: this compound and HPA Axis Suppression

This compound, as a glucocorticoid, exerts its effects by binding to glucocorticoid receptors (GRs) in the cytoplasm of target cells. The resulting drug-receptor complex translocates to the nucleus, where it modulates the transcription of various genes. In the context of the HPA axis, this leads to the downregulation of CRH and ACTH production, resulting in decreased cortisol synthesis by the adrenal glands.

dot

Caption: Signaling pathway of the HPA axis and this compound's suppressive effect.

Quantitative Data on HPA Axis Suppression

While several studies have investigated the HPA axis-suppressive effects of this compound, specific quantitative data is limited in publicly available literature. The general consensus from comparative studies is that this compound is less suppressive than many other glucocorticoids at equipotent anti-inflammatory doses.

A study comparing this compound with other corticosteroids found that at therapeutically equivalent doses, single doses of triamcinolone and dexamethasone were more suppressive of HPA-axis function than this compound.[1] After seven days of administration, 12.5 mg of this compound did not impair the cortisol response to an insulin hypoglycemia test or interfere with the metyrapone test response.[1] In the same study, the clinically equivalent dose of prednisolone (25 mg) resulted in slightly greater HPA-axis suppression.[1] Furthermore, all tested doses of dexamethasone and betamethasone were more suppressive than either this compound or prednisolone.

Another study involving steroid-dependent children and adolescents who were switched from prednisone to this compound for one year reported a significant improvement in fasting morning cortisol levels and in the ability to respond to metyrapone and ACTH challenges. However, the specific numerical data from these challenges were not provided in the abstract.

Long-term studies in asthmatic patients treated with 5-12.5 mg of this compound orally for up to two years have also been conducted to assess HPA-axis function, with findings suggesting it to be a satisfactory oral steroid in this patient group.

Table 1: Summary of Comparative HPA Axis Suppression

| Glucocorticoid | Comparative HPA Axis Suppression | Reference |

| This compound | Less suppressive than prednisolone at equipotent doses. | |

| Prednisolone | Slightly more suppressive than this compound at equipotent doses. | |

| Triamcinolone | More suppressive than this compound. | |

| Dexamethasone | Much more suppressive than this compound and prednisolone. | |

| Betamethasone | Much more suppressive than this compound and prednisolone. |

Note: This table is based on qualitative and comparative statements from the cited literature. Specific quantitative data on cortisol, ACTH, or other biomarker levels are not consistently available in the reviewed sources.

Experimental Protocols for Assessing HPA Axis Function

The assessment of HPA axis suppression by glucocorticoids involves dynamic tests that challenge the axis's ability to respond to stimuli. The most common tests cited in this compound literature are the Metyrapone Test and the Insulin Hypoglycemia Test (IHT).

Metyrapone Test

The metyrapone test assesses the integrity of the HPA axis by inhibiting the final step of cortisol synthesis. Metyrapone blocks the enzyme 11β-hydroxylase, which converts 11-deoxycortisol to cortisol. The resulting decrease in cortisol levels should stimulate a compensatory increase in ACTH secretion from the pituitary, leading to an accumulation of 11-deoxycortisol. A blunted 11-deoxycortisol response indicates suppression of the HPA axis.

Methodology:

-

Patient Preparation: The test is often performed on an outpatient basis. Patients may be advised to have a snack with the medication to minimize gastrointestinal upset.

-

Metyrapone Administration: A single oral dose of metyrapone (typically 30 mg/kg) is administered at midnight.

-

Blood Sampling: Blood samples for the measurement of serum cortisol and 11-deoxycortisol are collected the following morning, usually between 8:00 and 9:00 AM.

-

Interpretation:

-

A normal response is characterized by a significant increase in serum 11-deoxycortisol (typically >7 µg/dL or >200 nmol/L) and a low serum cortisol level (typically <5 µg/dL or <138 nmol/L), confirming adequate 11β-hydroxylase blockade.

-

A subnormal 11-deoxycortisol response in the presence of adequate cortisol suppression suggests HPA axis suppression.

-

dot

Caption: Workflow for the Metyrapone Test.

Insulin Hypoglycemia Test (IHT) / Insulin Tolerance Test (ITT)

The IHT is considered the gold standard for assessing the integrity of the HPA axis. It involves inducing hypoglycemia with an injection of insulin. The resulting physiological stress should trigger a robust increase in ACTH and cortisol secretion. A failure to mount an adequate cortisol response indicates HPA axis suppression.

Methodology:

-

Patient Preparation: The patient must fast overnight. The test is performed under close medical supervision due to the risks associated with hypoglycemia. An intravenous line is inserted for insulin administration and blood sampling.

-

Baseline Sampling: A baseline blood sample is drawn to measure glucose and cortisol levels.

-

Insulin Administration: A dose of soluble insulin (typically 0.1-0.15 U/kg of body weight) is administered intravenously.

-

Monitoring and Blood Sampling: Blood glucose levels are monitored frequently. Blood samples for cortisol and glucose are collected at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) after insulin injection.

-

Hypoglycemia Criteria: The test is considered valid if adequate hypoglycemia is achieved (blood glucose < 40 mg/dL or < 2.2 mmol/L) and the patient experiences symptoms of hypoglycemia.

-

Termination of the Test: The test is terminated by administering intravenous dextrose or a sugary drink once adequate hypoglycemia has been documented and the final blood sample is taken.

-

Interpretation:

-

A normal cortisol response is typically defined as a peak serum cortisol level of >18-20 µg/dL (>500-550 nmol/L).

-

An inadequate peak cortisol response suggests HPA axis suppression.

-

dot

Caption: Workflow for the Insulin Hypoglycemia Test (IHT).

Conclusion

The available evidence suggests that this compound has a less suppressive effect on the hypothalamic-pituitary-adrenal axis compared to other commonly used glucocorticoids such as prednisolone, dexamethasone, and betamethasone at equipotent anti-inflammatory doses. This characteristic makes it a potentially favorable option for patients requiring long-term corticosteroid therapy, as it may reduce the risk of iatrogenic adrenal insufficiency. However, a significant limitation in the current body of literature is the lack of detailed, publicly accessible quantitative data from clinical trials to allow for a precise dose-response analysis of HPA axis suppression.

For drug development professionals and researchers, the methodologies of the metyrapone test and the insulin hypoglycemia test remain the cornerstones for evaluating the HPA axis effects of new glucocorticoid entities. Future research on this compound or novel glucocorticoids should aim to publish detailed quantitative data on cortisol, ACTH, and 11-deoxycortisol responses to these dynamic tests to allow for a more robust risk-benefit assessment. The signaling pathways and experimental workflows provided in this guide offer a foundational understanding for designing and interpreting such studies.

References

Understanding the Short Half-Life of Cloprednol in Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprednol, a synthetic glucocorticoid, has been a subject of interest in various research applications due to its anti-inflammatory properties. A key characteristic that dictates its utility and dosing regimens in experimental settings is its notably short biological half-life. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, with a particular focus on the factors contributing to its rapid clearance. We delve into the experimental protocols for determining its half-life, its interaction with the glucocorticoid receptor, and the subsequent signaling pathways it modulates. This document aims to equip researchers with the necessary knowledge to effectively utilize this compound in their studies.

Introduction

Glucocorticoids are a class of steroid hormones that play a crucial role in regulating a wide array of physiological processes, including metabolism, immune response, and inflammation. This compound is a synthetic derivative developed for its anti-inflammatory and immunosuppressive effects. Its clinical and research applications are significantly influenced by its pharmacokinetic properties, most notably its short half-life. A thorough understanding of this characteristic is paramount for designing experiments, interpreting results, and developing novel therapeutic strategies.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound are central to its biological activity and duration of effect. The following table summarizes the key quantitative data available for this compound in humans.

| Pharmacokinetic Parameter | Value | Reference |

| Biological Half-life (t½) | 1.8 - 2.7 hours | [1] |

| Oral Clearance (CL/F) | 15 - 22 L/h | [1] |

| Plasma Protein Binding | Nonlinear | [1] |

| Half-life of Unbound Drug | Shorter than total drug | [1] |

Table 1: Summary of Human Pharmacokinetic Parameters for this compound

The short half-life of this compound, ranging from 1.8 to 2.7 hours, indicates its rapid elimination from the body.[1] A significant contributor to this is its nonlinear plasma protein binding. This means that as the concentration of this compound increases, the percentage of the drug that is bound to plasma proteins decreases, leading to a higher fraction of the unbound, pharmacologically active drug. This unbound drug is more readily available for metabolism and excretion, resulting in an even shorter half-life for the active component.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound, like other glucocorticoids, exerts its effects by interacting with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that is present in the cytoplasm of most cells.

Genomic Signaling Pathway

The classical or genomic signaling pathway of glucocorticoids is a multi-step process that ultimately leads to changes in gene expression.

Upon entering the cell, this compound binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding causes a conformational change in the GR, leading to the dissociation of the HSPs. The activated this compound-GR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can lead to:

-

Transactivation: An increase in the transcription of anti-inflammatory genes, such as IκBα (inhibitor of kappa B alpha).

-

Transrepression: A decrease in the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

Non-Genomic Signaling Pathway

In addition to the slower genomic effects, glucocorticoids can also elicit rapid, non-genomic responses. These are initiated by membrane-bound glucocorticoid receptors or through direct physicochemical interactions with cellular membranes. These rapid actions can influence intracellular signaling cascades, such as those involving protein kinases, leading to more immediate physiological effects.

References

The Role of Cloprednol as a Glucocorticoid Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprednol is a synthetic glucocorticoid that has been utilized in the treatment of inflammatory conditions, most notably asthma.[1][2][3] As a member of the glucocorticoid class of steroid hormones, its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR). This technical guide provides an in-depth overview of this compound's role as a GR agonist, detailing its mechanism of action, pharmacodynamic properties, and the experimental methodologies used to characterize its function.

Mechanism of Action: Glucocorticoid Receptor Agonism

This compound exerts its anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[4] The canonical GR signaling pathway, as activated by this compound, involves a series of molecular events that ultimately modulate the expression of target genes.

Upon entering a target cell, this compound binds to the GR, which resides in the cytoplasm in an inactive complex with chaperone proteins such as heat shock proteins (Hsp90 and Hsp70). Ligand binding induces a conformational change in the GR, leading to the dissociation of the chaperone proteins. This activated this compound-GR complex then translocates to the nucleus.

Inside the nucleus, the agonist-bound GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can lead to:

-

Transactivation: The GR dimer recruits coactivator proteins to the promoter, leading to an increase in the transcription of anti-inflammatory genes.

-

Transrepression: The GR can also inhibit the transcription of pro-inflammatory genes. This is often achieved by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without direct binding to a GRE.[5]

The net effect of these genomic actions is the suppression of the inflammatory cascade.

Signaling Pathway Diagram

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in healthy volunteers, demonstrating its impact on circulating immune cells. The following table summarizes the half-maximal effective concentration (E50) for the unbound fraction of this compound on granulocytes and lymphocytes.

| Parameter | Cell Type | E50 (ng/mL) | Reference |

| E50 (unbound this compound) | Granulocytes | 3.6 - 4.7 | |

| Lymphocytes | 1.2 - 4.6 |

Note: The provided E50 values represent the concentration of unbound this compound required to elicit 50% of the maximal effect on the respective cell counts.

Comparative Anti-Inflammatory Potency

| Glucocorticoid | Relative Anti-inflammatory Potency |

| Hydrocortisone | 1 |

| Prednisolone | 4 |

| Methylprednisolone | 5 |

| Dexamethasone | 25-30 |

| This compound | Data not available for direct comparison |

Note: The relative anti-inflammatory potency is a general guide and can vary depending on the specific assay and biological system.

Experimental Protocols

The characterization of this compound as a GR agonist involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Glucocorticoid Receptor Whole-Cell Binding Assay

This protocol is a generalized procedure for determining the binding of a glucocorticoid to its receptor in intact cells.

Objective: To quantify the specific binding of a radiolabeled glucocorticoid and determine the dissociation constant (Kd) and the number of binding sites per cell (Bmax).

Materials:

-

Normal human lymphocytes isolated from peripheral blood

-

[³H]Dexamethasone (radiolabeled ligand)

-

Unlabeled this compound, Dexamethasone, Triamcinolone Acetonide, Cortisol (for competition assays)

-

Estradiol-17β, Testosterone (negative controls)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid and vials

-

Liquid scintillation counter

Protocol Workflow Diagram:

Procedure:

-

Isolate lymphocytes from peripheral blood using a standard density gradient centrifugation method.

-

Resuspend the cells in culture medium at a concentration of 10⁶ cells/mL.

-

For saturation binding experiments, incubate aliquots of the cell suspension with increasing concentrations of [³H]Dexamethasone.

-

For competition binding experiments, incubate cells with a fixed concentration of [³H]Dexamethasone in the presence of increasing concentrations of unlabeled this compound or other steroids.

-

Incubate the cell suspensions at 24°C for 90 minutes to reach binding equilibrium.

-

To separate bound from free radioligand, centrifuge the cell suspensions and wash the cell pellets with cold PBS.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled dexamethasone) from total binding.

-

Analyze the data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Glucocorticoid Receptor Transactivation Reporter Gene Assay

This protocol describes a method to assess the ability of this compound to activate GR-mediated gene transcription.

Objective: To measure the dose-dependent activation of a reporter gene under the control of a glucocorticoid-responsive promoter by this compound.

Materials:

-

Mammalian cell line (e.g., COS-1 or A549)

-

Expression plasmid for human glucocorticoid receptor (hGR)

-

Reporter plasmid containing a luciferase gene downstream of a promoter with glucocorticoid response elements (GREs)

-

Transfection reagent

-

Cell culture medium and serum

-

This compound, Dexamethasone (positive control), and vehicle (e.g., DMSO)

-

Luciferase assay reagent

-

Luminometer

Protocol Workflow Diagram:

Procedure:

-

Seed the chosen mammalian cells in a 96-well plate at an appropriate density.

-

Co-transfect the cells with the hGR expression plasmid and the GRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a constitutively active Renilla luciferase plasmid can be included for normalization of transfection efficiency.

-

After an appropriate incubation period for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound or control compounds.

-

Incubate the cells for a further 18-24 hours.

-

Lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

If a dual-luciferase system is used, subsequently add the Renilla luciferase substrate and measure the luminescence.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound functions as a classical glucocorticoid receptor agonist, initiating a signaling cascade that culminates in the modulation of gene expression to produce its anti-inflammatory effects. While specific binding affinity data for this compound remains to be fully elucidated in publicly available literature, its pharmacodynamic profile demonstrates clear engagement with the glucocorticoid system. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel GR modulators, which is essential for the development of more targeted and effective anti-inflammatory therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Long-term study of this compound in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound therapy in steroid-dependent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Metabolic Effects of Cloprednol in Laboratory Settings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprednol, a synthetic glucocorticoid, is recognized for its anti-inflammatory properties. However, like other corticosteroids, its impact on metabolic pathways is a critical area of investigation for drug development and clinical application. This technical guide provides an in-depth overview of the methodologies used to investigate the metabolic effects of this compound in laboratory settings. Due to the limited availability of direct, quantitative laboratory data on this compound, this document leverages comparative human data and analogous data from studies on prednisolone, a structurally and functionally similar glucocorticoid. This guide details experimental protocols for assessing glucose and lipid metabolism, presents available data in structured tables, and visualizes key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's metabolic profile.

Introduction

Glucocorticoids are a class of steroid hormones that play a crucial role in regulating a wide array of physiological processes, including metabolism, inflammation, and immune function.[1] this compound is a synthetic glucocorticoid with established anti-inflammatory efficacy.[2] While therapeutically beneficial, the administration of glucocorticoids is often associated with metabolic side effects, such as insulin resistance, hyperglycemia, and dyslipidemia.[1] A thorough understanding of these effects at the preclinical level is paramount for the development of safer therapeutic agents.

This guide outlines the core laboratory methods for elucidating the metabolic consequences of this compound administration, with a focus on glucose and lipid homeostasis.

Glucocorticoid Receptor Signaling Pathway

This compound, like other glucocorticoids, exerts its effects primarily through the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[3] Upon binding to this compound, the GR translocates to the nucleus and modulates the transcription of target genes involved in metabolic regulation.

References

- 1. MECHANISMS IN ENDOCRINOLOGY: Local and systemic effects of glucocorticoids on metabolism: new lessons from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic effects of this compound-a new systemic corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on Cloprednol's Impact on Immune Cell Function: A Technical Guide

Disclaimer: Direct experimental data on the specific effects of Cloprednol on immune cell function is limited in publicly available scientific literature. This guide synthesizes findings from studies on other glucocorticoids with similar mechanisms of action, primarily Prednisolone, to provide a representative overview of the expected immunological effects of this compound. The information presented herein is intended for research and drug development professionals and should be interpreted with the understanding that it is based on analogous compounds.

Core Immunomodulatory Effects of Glucocorticoids

Glucocorticoids (GCs) are a class of steroid hormones renowned for their potent anti-inflammatory and immunosuppressive properties.[1][2] Their primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GC-GR complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. This can occur through two main pathways:

-

Transactivation: The GC-GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

-

Transrepression: The GC-GR complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3]

These molecular actions translate into a broad range of effects on the immune system, including the inhibition of leukocyte traffic and the suppression of immune cell function.[2]

Impact on T-Lymphocyte Function

T-lymphocytes are key orchestrators of the adaptive immune response and are significantly affected by glucocorticoids. The primary effects include the inhibition of T-cell proliferation and the induction of apoptosis.

T-Cell Proliferation

Glucocorticoids are known to inhibit the proliferation of T-cells, a crucial step in the adaptive immune response. This is largely achieved by suppressing the production of key cytokines required for T-cell expansion, most notably Interleukin-2 (IL-2).[3]

| Parameter | Description | Reference |

| Drug | Prednisone | |

| Cell Type | Human Peripheral Blood Lymphocytes (PBLs) | |

| Stimulus | Phytohaemagglutinin (PHA) | |

| Concentrations | 10⁻³ to 10⁻¹² M | |

| Observed Effect | Inhibition of IL-2 secretion and IL-2 receptor expression, leading to a block in the G1 phase of the cell cycle and reduced proliferation. | |

| Drug | Dexamethasone, Methylprednisolone | |

| Cell Type | Human Peripheral Blood Mononuclear Leukocytes | |

| Stimulus | Mitogen | |

| Observed Effect | Blockade of mitogen-induced IL-2 gene expression in a concentration-dependent manner, leading to anti-proliferative effects. |

T-Cell Apoptosis

Glucocorticoids can induce apoptosis (programmed cell death) in various lymphocyte populations, which is a significant mechanism for their immunosuppressive effects.

| Parameter | Description | Reference |

| Drug | Prednisone | |

| Cell Type | PHA-activated Human Peripheral Blood Lymphocytes (PBLs) | |

| Concentrations | 10⁻³ to 10⁻¹² M | |

| Observed Effect | Increased apoptosis in a dose- and time-dependent manner. The effect was more pronounced in CD8+ T-cells compared to CD4+ T-cells. | |

| Drug | Methylprednisolone (high-dose) | |

| Cell Type | Human Peripheral Blood T-lymphocytes (in vivo) | |

| Observed Effect | DNA fragmentation detected in peripheral blood T-cells 2 and 4 hours after infusion, indicating apoptosis induction. |

Impact on Macrophage Function

Macrophages are pivotal cells of the innate immune system, involved in phagocytosis and the production of a wide range of inflammatory mediators. Glucocorticoids significantly modulate macrophage function, primarily by inhibiting the production of pro-inflammatory cytokines.

| Parameter | Description | Reference |

| Drug | Prednisolone | |

| Cell Type | Human Monocytes (in vivo model) | |

| Stimulus | Intradermal Lipopolysaccharide (LPS) | |

| Observed Effect | Significant reduction in the number of monocytes at the site of inflammation. However, in this specific in vivo model, there was no significant effect on the local cytokine response to LPS. | |

| Drug | Lansoprazole (as a reference for cytokine suppression) | |

| Cell Type | Mouse Peritoneal Macrophages | |

| Stimulus | In vitro culture | |

| Observed Effect | Significant decrease in mRNA and protein expression of all examined pro-inflammatory cytokines. |

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs at a concentration of 1x10⁶ cells/mL in phosphate-buffered saline (PBS). Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold culture medium.

-

Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 2x10⁵ cells/well.

-

Treatment and Stimulation: Add varying concentrations of this compound (or a reference glucocorticoid) to the wells. Stimulate the cells with a mitogen, such as Phytohaemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads. Include unstimulated and stimulated control wells.

-

Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. The progressive halving of CFSE fluorescence intensity in dividing cells allows for the quantification of cell proliferation.

Macrophage Cytokine Production Assay

This protocol describes a typical in vitro experiment to measure the effect of a compound on cytokine production by macrophages.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate culture medium until they reach 80-90% confluency.

-

Plating: Seed the macrophages into a 24-well plate at a density of 5x10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (or a reference glucocorticoid). Incubate for 1-2 hours.

-

Stimulation: Stimulate the macrophages by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to the wells (except for the unstimulated control).

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generalized glucocorticoid signaling pathway.

Caption: Experimental workflow for T-cell proliferation assay.

References

Methodological & Application

In Vitro Experimental Design for Cloprednol Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprednol is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[1] Like other corticosteroids, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR).[2] Upon binding, the this compound-GR complex translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory pathways and the upregulation of anti-inflammatory mediators.[3] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on its anti-inflammatory effects.

Key In Vitro Assays for this compound Evaluation

A comprehensive in vitro assessment of this compound involves a panel of assays to characterize its biological activity. These include determining its binding affinity to the glucocorticoid receptor, its efficacy in inhibiting inflammatory responses, and its effect on cell viability.

Data Presentation: Quantitative Analysis of this compound Activity

Due to the limited availability of publicly accessible in vitro quantitative data for this compound, the following table includes a key pharmacodynamic parameter from a clinical study and representative data for other well-characterized synthetic corticosteroids for illustrative purposes.

| Parameter | Cell Type/Assay Condition | This compound | Prednisolone (Representative) | Dexamethasone (Representative) | Reference |

| EC50 (Effect on Lymphocytes) | Healthy Volunteers (in vivo) | 1.2 - 4.6 ng/mL | Not Available | Not Available | [4] |

| EC50 (Effect on Granulocytes) | Healthy Volunteers (in vivo) | 3.6 - 4.7 ng/mL | Not Available | Not Available | [4] |

| IC50 (TNF-α Inhibition) | LPS-stimulated PBMCs | Not Available | ~1-10 nM | ~0.1-1 nM | |

| GR Binding Affinity (Ki) | Human GR | Not Available | ~5-15 nM | ~1-5 nM | |

| IC50 (Cell Viability - Apoptosis) | CEM-C7 Lymphoblastic Cells | Not Available | Not Available | 10⁻⁸ - 10⁻⁷ M |

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor (GR) Signaling Pathway

This compound, as a glucocorticoid, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR), which is associated with chaperone proteins like Hsp90. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus. In the nucleus, the complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA to either activate the transcription of anti-inflammatory genes (transactivation) or to inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1 (transrepression).

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental Workflow: In Vitro Evaluation of this compound

The following diagram outlines a typical workflow for the in vitro characterization of this compound's anti-inflammatory properties.

References

Determining the Optimal Treatment Duration of Cloprednol in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprednol is a synthetic glucocorticoid that exerts its effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes, particularly those involved in inflammation.[1][2] Determining the optimal treatment duration of this compound in cell culture is a critical step in preclinical research to accurately assess its efficacy and mechanism of action. This document provides detailed application notes and protocols to guide researchers in establishing the appropriate experimental window for their specific cell culture models and research questions.

The protocols outlined below focus on a systematic approach to determine the optimal concentration and duration of this compound treatment by assessing key cellular responses, including cell viability, proliferation, apoptosis, and target gene engagement. Due to the limited availability of specific in vitro potency data for this compound, this guide provides illustrative data from studies on other well-characterized glucocorticoids, such as dexamethasone and prednisolone, to serve as a starting point for experimental design.

Glucocorticoid Receptor Signaling Pathway

This compound, like other glucocorticoids, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. Upon ligand binding, the GR dissociates from this complex and translocates to the nucleus. In the nucleus, the ligand-activated GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The GR can interfere with the function of other transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes.

-

Non-genomic effects: Rapid, non-genomic effects can also occur through membrane-bound GR or cytoplasmic signaling cascades.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

Objective: To determine the optimal number of cells to seed per well to ensure logarithmic growth throughout the intended experiment duration.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Multi-well plates (e.g., 96-well)

-

Cell counting solution (e.g., trypan blue)

-

Hemocytometer or automated cell counter

-

Cell viability assay reagent (e.g., MTT, resazurin)

Procedure:

-

Prepare a single-cell suspension of the desired cell line.

-

Seed a range of cell densities in a multi-well plate (e.g., for a 96-well plate, 1,000 to 20,000 cells/well).

-

Culture the cells for the intended duration of the drug treatment experiment (e.g., 24, 48, 72, and 96 hours).

-

At each time point, measure cell viability using a suitable assay.

-

Plot the growth curves (cell number or viability signal vs. time) for each seeding density.

-

Select the seeding density that allows for exponential growth throughout the planned experimental duration without reaching confluency.

Protocol 2: Dose-Response and Time-Course Evaluation of this compound

Objective: To determine the effective concentration range and optimal treatment duration of this compound by assessing its impact on cell viability and proliferation.

Materials:

-

Cells seeded at the optimal density (determined in Protocol 1)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Multi-well plates (e.g., 96-well)

-

Cell viability assay reagent (e.g., MTT, resazurin)

-

Apoptosis assay kit (e.g., Annexin V/PI staining)

-

Plate reader, flow cytometer

Procedure:

-

Seed cells in multi-well plates at the predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A wide range of concentrations should be tested initially (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the cells for various time points (e.g., 24, 48, and 72 hours).

-

At each time point: a. Cell Viability/Proliferation: Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader. b. Apoptosis: For a more detailed analysis, perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to distinguish between viable, apoptotic, and necrotic cells.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the dose-response curves (percentage of cell viability vs. log of this compound concentration) for each time point. c. Determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for each time point.

Protocol 3: Assessing Target Gene Expression

Objective: To confirm the engagement of the glucocorticoid receptor signaling pathway by measuring the expression of known GR-responsive genes.

Materials:

-

Cells treated with this compound for the determined optimal duration and concentration range

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., GILZ, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Treat cells with various concentrations of this compound for the optimal duration determined in Protocol 2.

-

Harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of GR-responsive genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

-

Plot the fold change in gene expression against the this compound concentration.

Data Presentation: Illustrative Data for Glucocorticoids

Table 1: Illustrative IC50 Values for Dexamethasone in Cell Viability/Proliferation Assays

| Cell Line | Assay | Incubation Time | IC50 (µM) |

| Jurkat (T-cell leukemia) | MTS | 48 hours | 451.1 ± 10.1[3] |

| CEM-C1 (T-ALL) | CCK-8 | 48 hours | 364.1 ± 29.5[4] |

| LoVo (Colon cancer) | MTT | Not specified | ~100-300 (inhibition at 10⁻⁴ M)[5] |

| HCT116 (Colon cancer) | MTT | Not specified | ~100-300 (inhibition at 10⁻⁴ M) |

| KNS42 (Neuroepithelial tumor) | Not specified | Not specified | Inhibition at 10⁻⁴ M |

| T98G (Glioblastoma) | Not specified | Not specified | Inhibition at 10⁻⁴ M |

| A172 (Glioblastoma) | Not specified | Not specified | Inhibition at 10⁻⁴ M to 10⁻⁷ M |

Table 2: Illustrative EC50/IC50 Values for Glucocorticoids in Anti-Inflammatory and Gene Expression Assays

| Glucocorticoid | Cell Type | Assay | Endpoint | EC50/IC50 (nM) |

| Dexamethasone | Human PBMCs | IL-2 mRNA expression (transrepression) | Inhibition | 17.4 ± 12.4 |

| Dexamethasone | Human PBMCs | GILZ mRNA expression (transactivation) | Activation | 7.7 ± 2.6 |

| Dexamethasone | Human Lymphocytes | Phytohemagglutinin-stimulated transformation | Inhibition | - (24.7 relative potency to hydrocortisone) |

| Prednisolone | Human Lymphocytes | Phytohemagglutinin-stimulated transformation | Inhibition | - (2.43 relative potency to hydrocortisone) |

| Dexamethasone | Eosinophils (from healthy nasal mucosa) | HECM-induced survival | Inhibition | 58 |

| Methylprednisolone | Eosinophils (from healthy nasal mucosa) | HECM-induced survival | Inhibition | 536 |

| Budesonide | Eosinophils (from healthy nasal mucosa) | HECM-induced survival | Inhibition | 58 |

Conclusion

The determination of the optimal treatment duration for this compound in cell culture is a multifactorial process that requires careful optimization. By systematically evaluating the effects of this compound on cell viability, proliferation, apoptosis, and target gene expression over a range of concentrations and time points, researchers can establish a robust experimental window. While specific in vitro potency data for this compound is limited, the provided protocols and illustrative data for other glucocorticoids offer a solid framework for initiating these critical studies. This methodical approach will ensure the generation of reliable and reproducible data, ultimately leading to a more accurate understanding of the cellular effects of this compound.

References

- 1. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving Cloprednol in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the selection of appropriate solvents for dissolving the synthetic glucocorticoid, Cloprednol, for use in a variety of in vitro assays. Adherence to these protocols is intended to ensure compound stability, solubility, and optimal performance in cell-based and biochemical experiments.

Solvent Recommendations for this compound

This compound, a synthetic corticosteroid, exhibits limited solubility in aqueous solutions. The selection of an appropriate solvent is critical for the preparation of stock solutions for in vitro studies. Based on available data for this compound and structurally similar glucocorticoids, the following solvents are recommended.

Data Presentation: this compound and Related Glucocorticoid Solubility

| Compound | Solvent | Solubility | Source |

| This compound | Water | 0.099 mg/mL | DrugBank |

| Methanol | Slightly soluble | ChemicalBook[1] | |

| Ethyl Acetate | Slightly soluble | ChemicalBook[1] | |

| 21-Dehydro this compound | DMSO | Slightly soluble | Vulcanchem[2] |

| Methanol | Slightly soluble | Vulcanchem[2] | |

| Ethyl Acetate | Slightly soluble | Vulcanchem[2] | |

| Methylprednisolone | DMSO | ~20 mg/mL | Cayman Chemical |

| Ethanol | ~5 mg/mL | Cayman Chemical | |

| Dimethyl formamide (DMF) | ~20 mg/mL | Cayman Chemical | |

| Prednisone | DMSO | ~30 mg/mL | Cayman Chemical |

| Ethanol | ~3 mg/mL | Cayman Chemical | |

| Dimethyl formamide (DMF) | ~25 mg/mL | Cayman Chemical |

Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is the most highly recommended solvent for preparing stock solutions of this compound for in vitro assays. It is a powerful, water-miscible organic solvent that can dissolve a wide range of hydrophobic compounds. For most cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Alternative Solvents:

-

Ethanol: Ethanol can also be used to dissolve this compound. However, it is generally less effective than DMSO for highly lipophilic compounds and may need to be used at higher concentrations, which could be detrimental to cells in culture.

-

Dimethyl Formamide (DMF): DMF is another strong organic solvent that can be used, with similar considerations for cytotoxicity as DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 392.88 g/mol .

-

Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Glucocorticoid Receptor (GR) Activation Assay in a Cell-Based System

This protocol provides a general workflow for assessing the in vitro activity of this compound on the glucocorticoid receptor using a reporter gene assay.

Materials:

-

HEK293T cells (or other suitable cell line) stably transfected with a glucocorticoid response element (GRE)-driven luciferase reporter construct.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound stock solution (10 mM in DMSO).

-

Dexamethasone (positive control).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the HEK293T-GRE cells.

-

Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in serum-free DMEM. The final DMSO concentration in the highest concentration of this compound should not exceed 0.5%.

-

Prepare a dilution series of dexamethasone as a positive control.

-

Include a vehicle control group treated with the same final concentration of DMSO as the compound-treated wells.

-

Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase assay reagent to each well (typically 100 µL).

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells) from all readings.

-

Normalize the luciferase activity of the treated wells to the vehicle control.

-

Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Mandatory Visualizations

Signaling Pathway of Glucocorticoid Receptor Activation

Caption: Glucocorticoid Receptor (GR) signaling pathway initiated by this compound.

Experimental Workflow for GR Activation Assay

References

Application Notes: Determining the Glucocorticoid Receptor Binding Affinity of Cloprednol

Introduction

Cloprednol is a synthetic glucocorticoid whose therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates a wide array of physiological processes, including inflammation, metabolism, and immune responses.[1][2] Quantifying the binding affinity and functional potency of this compound for the GR is essential for understanding its pharmacological profile, predicting its therapeutic efficacy, and guiding drug development efforts. These application notes provide detailed protocols for two standard methods to assess the interaction of this compound with the GR: a competitive radioligand binding assay to determine binding affinity (Kᵢ) and a cell-based reporter assay to measure functional potency (EC₅₀).

Glucocorticoid Receptor Signaling Pathway

The classic GR signaling pathway begins when a glucocorticoid, such as this compound, enters the cell and binds to the GR located in the cytoplasm.[1][3][4] In its inactive state, the GR is part of a large multiprotein complex that includes heat shock proteins (HSPs). Ligand binding triggers a conformational change in the GR, causing the dissociation of these chaperone proteins. The activated ligand-receptor complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This binding event modulates the transcription of target genes, leading to the physiological and therapeutic effects of the glucocorticoid.

References

Establishing In Vivo Animal Models for Efficacy Testing of Cloprednol

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction